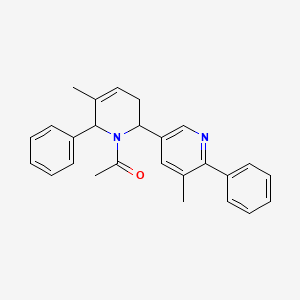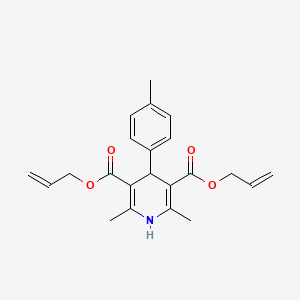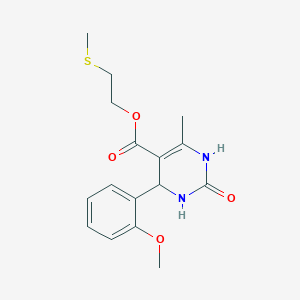
4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol, also known as 4'-Bromo-α-PPP, is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive substance that is structurally similar to amphetamines and cathinones. The compound is known to produce euphoria, increased energy, and stimulation of the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased energy, euphoria, and stimulation of the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol are similar to other stimulant drugs. The compound is known to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, resulting in increased energy, euphoria, and stimulation of the central nervous system. The compound is also known to cause vasoconstriction, which can lead to reduced blood flow to various organs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol in lab experiments are primarily related to its psychoactive properties. The compound is known to produce effects similar to other stimulant drugs, making it a useful tool for studying the effects of stimulants on the central nervous system. The compound is also relatively easy to synthesize, making it readily available for research purposes.
The limitations of using 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol in lab experiments are related to its psychoactive properties. The compound is known to produce euphoria and stimulation of the central nervous system, which can lead to abuse potential. It is important to use caution when handling the compound, and to follow proper safety protocols to prevent accidental exposure.
Direcciones Futuras
There are several potential future directions for research on 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol. One potential direction is the development of new drugs for the treatment of neurological disorders. The compound's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Another potential direction for research is the study of the compound's effects on the brain. The compound's psychoactive properties make it a useful tool for studying the effects of stimulants on the central nervous system. Further research could lead to a better understanding of the neurological mechanisms underlying the compound's effects.
Conclusion
In conclusion, 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is a synthetic stimulant drug that is structurally similar to amphetamines and cathinones. The compound is known to produce euphoria, increased energy, and stimulation of the central nervous system. Its dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol involves the reaction of 4-bromo-1-phenyl-2-butanone with 4-piperidone hydrochloride in the presence of sodium borohydride. The reaction yields 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol as a white crystalline powder.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is primarily focused on its psychoactive properties. The compound is known to produce effects similar to other stimulant drugs, such as amphetamines and cathinones. It is often used as a research chemical to study the effects of stimulants on the central nervous system. The compound is also used in the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(2-phenylpropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO/c1-16(17-5-3-2-4-6-17)15-22-13-11-20(23,12-14-22)18-7-9-19(21)10-8-18/h2-10,16,23H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWMKEAQKQRUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)(C2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)



![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)
![diethyl 5-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103518.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)
